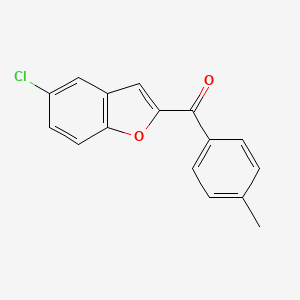

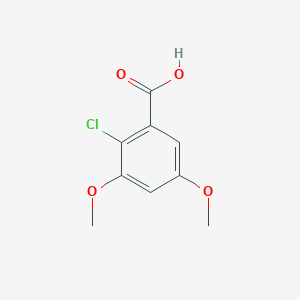

![molecular formula C13H23NO4 B2930645 tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 1417556-03-6](/img/structure/B2930645.png)

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

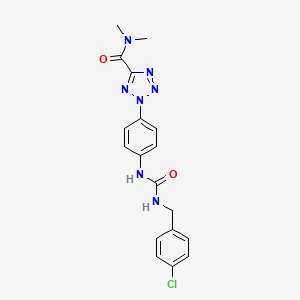

“tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate” is a chemical compound with the CAS Number: 1417556-03-6 . It has a molecular weight of 257.33 . The IUPAC name for this compound is tert-butyl (1- (hydroxymethyl)-2-oxabicyclo [2.2.2]octan-4-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3, (H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is stored in a dry room at room temperature . Unfortunately, there is no data available for its boiling point .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, making it a valuable precursor in the development of pharmaceuticals with potential antibacterial and antifungal properties .

Drug Discovery

The tert-butyl group in the compound provides protection for the carbamate during chemical reactions, which is crucial in the multi-step synthesis processes often encountered in drug discovery. This protection strategy is employed to improve yields and simplify purification in the creation of new medicinal compounds .

Material Science

In material science, the compound’s unique bicyclic structure can be utilized to create novel polymers with specific mechanical properties. These polymers could have applications ranging from biodegradable materials to components in electronic devices .

Catalysis

The compound can be used in palladium-catalyzed synthesis reactions. Such catalytic processes are essential for creating complex molecules with high precision and are widely used in organic chemistry and industrial applications .

Synthesis of Natural Product Analogs

Due to its reactive hydroxymethyl group, this compound is an excellent starting point for synthesizing analogs of natural products. These analogs can be used to study biological pathways or as lead compounds in drug development .

Chemical Research

Researchers can use this compound to study reaction mechanisms and kinetics. Its well-defined structure makes it an ideal candidate for computational chemistry studies to predict the behavior of similar compounds in various chemical environments .

Anticancer Research

Compounds derived from tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate may exhibit anticancer properties. The ability to modify its structure allows for the design of molecules that can target specific pathways involved in cancer cell proliferation .

Development of Diagnostic Agents

The compound’s framework can be modified to create diagnostic agents that bind to specific biological targets. These agents can be tagged with radioactive isotopes or fluorescent markers for imaging in medical diagnostics .

Propriétés

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSMWHBBQKVJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

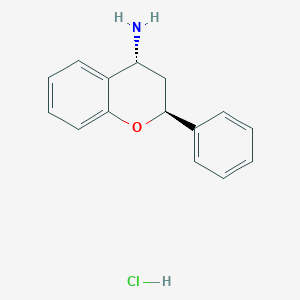

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

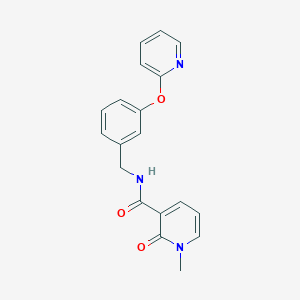

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

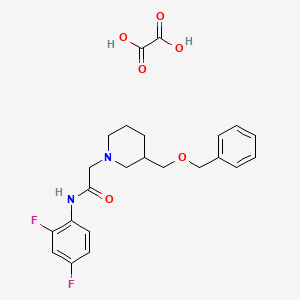

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)

![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)